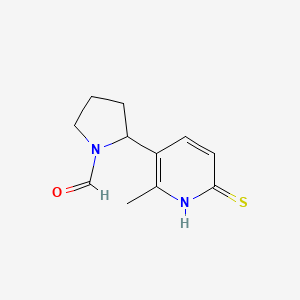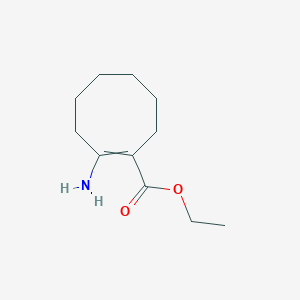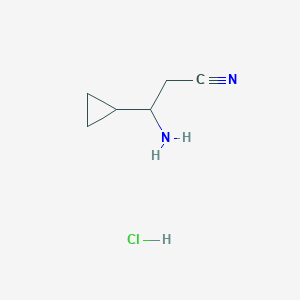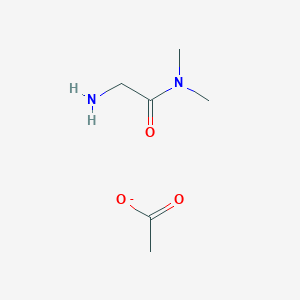
Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate is a chemical compound with the molecular formula C9H8BrFO4S and a molecular weight of 311.12 g/mol . It is a benzoate ester derivative, characterized by the presence of bromine, fluorine, and a methylsulfonyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate typically involves multi-step reactions. One common method includes the bromination of 2-fluorobenzoic acid, followed by sulfonylation and esterification . The reaction conditions often require the use of reagents such as bromine, sulfuryl chloride, and methanol, under controlled temperatures and pH levels.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process generally includes the same steps as laboratory synthesis but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can produce sulfone or sulfide derivatives .
Scientific Research Applications
Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the methylsulfonyl group, contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-(methylsulfonyl)benzoate
- Methyl 2-fluoro-5-(methylsulfonyl)benzoate
- Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
Uniqueness
Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate is unique due to the specific arrangement of bromine, fluorine, and methylsulfonyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1624261-29-5 |
|---|---|
Molecular Formula |
C9H8BrFO4S |
Molecular Weight |
311.13 g/mol |
IUPAC Name |
methyl 5-bromo-2-fluoro-3-methylsulfonylbenzoate |
InChI |
InChI=1S/C9H8BrFO4S/c1-15-9(12)6-3-5(10)4-7(8(6)11)16(2,13)14/h3-4H,1-2H3 |
InChI Key |
DGWAHGFOAXXUQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)S(=O)(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B11821956.png)


![tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11821975.png)
![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B11821985.png)
![rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine](/img/structure/B11821988.png)
![N-{5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-ylidene}hydroxylamine](/img/structure/B11821993.png)



![(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid](/img/structure/B11822015.png)
